Moracin A

説明

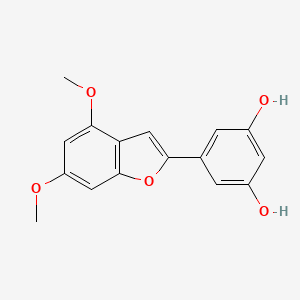

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(4,6-dimethoxy-1-benzofuran-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-12-6-15(20-2)13-8-14(21-16(13)7-12)9-3-10(17)5-11(18)4-9/h3-8,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCBMAKQGXCAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(O2)C3=CC(=CC(=C3)O)O)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217585 | |

| Record name | 1,3-Benzenediol, 5-(4,6-dimethoxy-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67259-17-0 | |

| Record name | 5-(4,6-Dimethoxy-2-benzofuranyl)-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67259-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 5-(4,6-dimethoxy-2-benzofuranyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067259170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 5-(4,6-dimethoxy-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Scientific Elucidation Methodologies of Moracin a

Methodologies for Natural Product Isolation

The isolation of Moracin A typically begins with the extraction of plant material where the compound is present. Given its origin as a phytoalexin in mulberry, tissues like the cortex and phloem of infected shoots are common sources sci-hub.se.

Chromatographic Separation Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are crucial for separating this compound from the complex mixture of compounds present in plant extracts. Sequential fractionation using column chromatography over silica (B1680970) gel has been employed in the isolation process sci-hub.se. Preparative thin-layer chromatography over silica gel has also been used to further purify the antifungal metabolite sci-hub.se.

Other Moracin derivatives have been isolated using a combination of chromatographic techniques. For example, Moracin N was separated using silica gel column chromatography and preparative HPLC sci-hub.se. Moracin M has been purified by flash column chromatography on silica gel nih.gov. Isolation of other moracins and related compounds from mulberry has involved solvent fractionation and various column chromatography methods, including silica gel, ODS-A, and Sephadex LH-20 columns researchgate.net, u-szeged.hu, nih.gov. Reversed-phase medium-pressure liquid chromatography (RP-MPLC) with a water-methanol gradient has also been utilized in the isolation of moracins spandidos-publications.com. HPLC with a C18 column and a gradient elution system of acetonitrile (B52724) and water with phosphoric acid has been used for the analysis and quantification of moracins researchgate.net, nih.gov.

Spectroscopic Techniques Employed for Structural Determination

Spectroscopic techniques are indispensable for determining the intricate chemical structure of isolated compounds like this compound.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy, including both ¹H NMR and ¹³C NMR, is a primary tool for elucidating the structure of this compound by providing detailed information about the hydrogen and carbon atoms within the molecule mycocentral.eu, rsc.org. Analysis of chemical shifts, splitting patterns, and coupling constants in NMR spectra allows for the identification of different functional groups and their connectivity. NMR data for various moracin derivatives, including proton and carbon assignments, have been reported in scientific literature rsc.org, rsc.org, frontiersin.org, mdpi.com, nih.gov, nih.gov, researchgate.net, spectrabase.com, acs.org, nih.gov, researchgate.net, mdpi.com.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of this compound and information about its fragmentation pattern, which helps in confirming the molecular formula and piecing together the structural fragments mycocentral.eu, rsc.org. Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Mass Spectrometry (HRMS) have been used in the structural characterization of moracins rsc.org, rsc.org, nih.gov. LC-MS/MS with electrospray ionization (ESI) in positive ion mode has also been applied for the determination of moracin concentrations nih.gov.

Data Table: Mass Spectrometry Data Examples for Moracins

| Compound | MS Technique | Ion Mode | m/z (M⁺) | Formula | Calculated Mass | Found Mass | Source |

| Moracin O | EI | 326 | C₁₉H₁₈O₅ | 326.1154 | 326.1159 | rsc.org | |

| Compound 12 | EI | 320 | C₁₁H₁₃IO₃ | 319.9909 | 319.9911 | rsc.org | |

| Compound 6 | EI | 404 | C₁₆H₂₁IO₄ | 404.0485 | 404.0479 | rsc.org | |

| Moracin C | EI | 269 | C₂₃H₂₈O₄ | 368.1988 | 368.1994 | rsc.org | |

| ω-Hydroxymoracin C | EIMS | 362 | C₁₉H₁₈O₅ | nih.gov | |||

| Moracin M | ESI | [M+H]⁺ | 243.0651 | C₁₄H₁₁O₄ | 243.0651 | 243.0649 | mdpi.com |

| Compound 11 | ESI | [M+H]⁺ | 311.1283 | C₁₉H₁₉O₄ | 311.1283 | 311.1284 | mdpi.com |

| Compound 7 | ESI | [M+H]⁺ | 285.1127 | C₁₇H₁₇O₄ | 285.1127 | 285.1139 | mdpi.com |

| Moracin M | ESI | [M+H]⁺ | 369.1 | C₂₀H₁₆O₇ | 369.1 | 369.2 | nih.gov |

| Moracin M | ESI | M⁺ | 242.1 | C₁₄H₁₀O₄ | 242.1 | 242.3 | nih.gov |

Ultraviolet-Visible Spectroscopy (UV)

UV-Visible spectroscopy is used to detect the presence of chromophores in the molecule and can provide information about the conjugation system mycocentral.eu. UV spectra of moracins show characteristic absorption bands. For instance, ω-Hydroxymoracin C shows UV absorptions at λmax 210, 317, and 329 nm in methanol (B129727) nih.gov. HPLC-UV methods have been used for the semi-quantitative detection of moracins, with a standard curve built at 320 nm, which is a characteristic wavelength for chalcomoracin (B1204337) and moracin N mdpi.com. The UV absorption spectra of chalcomoracin and moracin N are similar due to the phenolic systems in their chemical structures mdpi.com.

Infrared Spectroscopy (IR)

Infrared spectroscopy helps in identifying the functional groups present in this compound by analyzing the vibrational modes of the molecule mycocentral.eu. IR spectra show characteristic absorption bands corresponding to specific bonds and functional groups. IR data for various moracin derivatives have been reported, showing absorption bands indicative of hydroxyl groups, aromatic rings, and other functionalities rsc.org, rsc.org, mdpi.com, nih.gov. For example, the IR spectrum of ω-Hydroxymoracin C showed absorption bands at 3216, 1620, 1489, 1444, 1351, 1308, 1150, 1002, and 825 cm⁻¹ nih.gov.

Advanced Synthetic Methodologies for Moracin a and Analogues

Total Synthesis Approaches to the Benzofuran (B130515) Scaffold

Total synthesis approaches to the benzofuran scaffold, a key structural element of Moracin A and its derivatives, often involve the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring or the construction of both rings simultaneously. One common strategy for constructing the benzofuran core involves the cyclization of o-hydroxyphenylacetylenes or related precursors. Palladium-catalyzed cyclization reactions have been employed for the synthesis of benzofuran derivatives. acs.orgmdpi.com For instance, palladium acetate (B1210297) has been used as a catalyst in the synthesis of benzofurans via a ring formation reaction between imidazo[1,2-a]pyridines and coumarins. acs.org Copper-catalyzed approaches, such as the Sonogashira coupling of halobenzene-diols with ethynylbenzene-diols, have also been utilized to construct the benzofuran skeleton found in compounds like moracin C. nih.gov Another method involves the oxidative cyclization of o-alkenylphenols. mdpi.com Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes represents an alternative route for synthesizing 2-arylbenzofurans without palladium catalysts. mdpi.com Chalcone (B49325) rearrangement strategies have also been explored for the selective synthesis of benzofuran isomers, including 3-formylbenzofurans and 3-acylbenzofurans, from 2-hydroxychalcones. rsc.org The Claisen-Schmidt condensation reaction is a common method for synthesizing chalcones containing a benzofuran moiety, which can then be used as intermediates for further cyclization reactions to form fused heterocyclic systems like pyrimidines or pyrazolines. jst.go.jpwisdomlib.orgresearchgate.net

Divergent Synthetic Strategies for Moracin Derivatives

Divergent synthetic strategies aim to access a range of related compounds from a common intermediate. This approach is particularly useful for synthesizing libraries of natural products and their analogues for biological evaluation. For Moracin derivatives, divergent synthesis can be achieved by preparing a key intermediate that contains the core benzofuran structure and then introducing different substituents or modifying existing functional groups. For example, 2-bromo-6-hydroxybenzofurans have been identified as versatile intermediates for the divergent synthesis of various benzofuran-based natural products, including moracins M, N, O, and P. rsc.org A one-pot strategy has been reported for the efficient synthesis of these bromo-hydroxybenzofurans, providing shorter routes to several moracin analogues. rsc.org Another study demonstrated a divergent method to obtain various moracin C analogues from a single starting material, facilitating the exploration of structure-activity relationships. nih.govresearchgate.net This involved a three-step synthesis of moracin C and subsequent modifications. nih.govresearchgate.net The concept of divergent synthesis using a common late-stage intermediate has been successfully applied to the preparation of families of natural products, offering an efficient way to access structurally related compounds. mdpi.com

Chemo-enzymatic Synthesis Prospects

Chemo-enzymatic synthesis, which combines chemical transformations with enzymatic reactions, offers a powerful approach for the synthesis of complex molecules. Enzymes can provide high levels of chemo-, regio-, and stereoselectivity under mild reaction conditions. The biosynthesis of some Moracin derivatives, such as chalcomoracin (B1204337), involves enzymatic steps, including a Diels-Alder reaction catalyzed by a specific enzyme (MaDA) and oxidation catalyzed by an oxidase (MaMO). beilstein-journals.orgmdpi.comnih.govnih.gov The identification and utilization of these enzymes have enabled chemo-enzymatic total synthesis of chalcomoracin and related natural products. beilstein-journals.orgnih.gov This demonstrates the potential of integrating enzymatic transformations into synthetic routes for this compound and its analogues. Chemo-enzymatic methods have also been explored for the synthesis of other bioactive compounds from natural sources, suggesting their applicability to Moracin synthesis for improved efficiency and selectivity. frontiersin.orgresearchgate.net The use of enzymes can help overcome challenges associated with purely chemical synthesis, such as the need for protecting groups or harsh reaction conditions.

Methodological Innovations in Moracin Synthesis

Innovative synthetic methodologies are continuously being developed to improve the efficiency, selectivity, and sustainability of natural product synthesis. For benzofuran synthesis relevant to this compound, recent innovations include the development of new catalytic systems, such as nickel-catalyzed nucleophilic addition reactions and palladium-promoted cyclizations. acs.org Copper-catalyzed hydration/annulation reactions have also been reported for the synthesis of benzofuran derivatives. mdpi.com The use of divergent-pooled routes starting from versatile intermediates like 2-bromo-6-hydroxybenzofurans represents a methodological innovation for accessing multiple Moracin analogues from a common precursor. rsc.org Furthermore, strategies involving the rearrangement of chalcones to selectively form different benzofuran isomers showcase novel approaches to constructing the core scaffold. rsc.org The identification and application of specific enzymes involved in the biosynthesis of Moracin derivatives in chemo-enzymatic synthesis also represent a significant methodological advancement, allowing for biomimetic approaches to synthesis. beilstein-journals.orgnih.gov These innovations contribute to the ongoing efforts to synthesize this compound and its analogues more effectively.

Molecular Mechanisms of Biological Activities of Moracin a

Anti-inflammatory Mechanistic Pathways

The anti-inflammatory activity of Moracin A and its related compounds is believed to be mediated through a multi-targeted approach, influencing key signaling cascades and the production of inflammatory mediators.

Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response. nih.govdntb.gov.uaresearchgate.net The overproduction of these molecules is a hallmark of many chronic inflammatory diseases. Research on compounds derived from Morus alba suggests a mechanism of action involving the suppression of these key cytokines. For instance, studies on derivatives of the related compound Moracin M have demonstrated a significant reduction in the levels of inflammatory factors. scienceopen.comresearchgate.net Furthermore, extracts from Morus alba have been shown to inhibit the secretion of inflammatory mediators like TNF-α. nih.gov While direct data for this compound is pending, its structural similarity to these other active compounds suggests it may share the ability to suppress the production of IL-1β, TNF-α, and IL-6, thereby dampening the inflammatory cascade.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade that controls the transcription of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes. nih.gov Studies on Moracin O and Moracin P, compounds closely related to this compound, have confirmed that they mediate their anti-inflammatory effects by targeting the NF-κB pathway. nih.govresearchgate.net Research showed that an extract of Morus alba bark, whose active components were identified as Moracin O and P, strongly suppressed NF-κB activity. nih.govresearchgate.net This inhibition prevents the transcription of NF-κB's target genes, leading to a broad anti-inflammatory effect.

A key event in NF-κB activation is the phosphorylation and subsequent degradation of its inhibitory protein, IκB. This releases the NF-κB dimer, most commonly composed of p50 and p65 subunits, allowing it to translocate from the cytoplasm into the nucleus. nih.gov Once in the nucleus, it binds to DNA and initiates the transcription of target inflammatory genes. nih.gov

Research on the effects of Morus alba extract, containing Moracin O and P, demonstrated an ability to suppress the phosphorylation of the p65 subunit of NF-κB in human HaCaT keratinocytes stimulated by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.govresearchgate.net By preventing the phosphorylation of p65, the extract effectively inhibits a crucial step required for its nuclear translocation and subsequent activity. nih.govelsevierpure.com This provides a specific mechanism by which moracin compounds can shut down the NF-κB inflammatory signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways—comprising p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—are central to cellular responses to external stressors, including inflammatory stimuli. nih.govmdpi.com These pathways play a crucial role in regulating the synthesis of pro-inflammatory cytokines and other mediators. While specific studies detailing the direct effects of this compound on the p38, ERK, and JNK pathways have not been identified, the interconnectedness of cellular signaling suggests this is a probable area of activity. For example, the NF-κB and MAPK pathways are known to engage in crosstalk. researchgate.net Given that other natural compounds with anti-inflammatory properties often modulate MAPK signaling, it is plausible that this compound may also regulate one or more of these kinase cascades to exert its anti-inflammatory effects. nih.gov

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key players in the inflammatory process. nih.gov iNOS produces large quantities of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins, which contribute to pain and swelling. nih.govmdpi.com

Research into constituents of Morus alba provides strong evidence that 2-arylbenzofurans can inhibit these enzymes. One study demonstrated that extracts from Morus alba var. multicaulis effectively inhibited NO production in RAW264.7 macrophage cells, indicating a downstream inhibition of iNOS activity. nih.gov Furthermore, a computational docking study that screened 58 different 2-arylbenzofurans identified several, including the related Moracin H, as promising COX-2 inhibitors. nih.gov Another compound from Morus alba, Kuwanon A, was shown to have potent and selective COX-2 inhibitory activity, comparable to the pharmaceutical drug celecoxib. mdpi.com This collective evidence strongly suggests that this compound likely shares this ability to inhibit iNOS and COX-2, thus reducing the production of key inflammatory mediators.

Table 1: COX-2 Inhibitory Activity of Kuwanon A from Morus alba

| Compound | COX-2 IC50 (μM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|

| Kuwanon A | 14 | >7.1 | mdpi.com |

| Celecoxib (Reference Drug) | Not specified | >6.3 | mdpi.com |

Phosphodiesterase-4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, intracellular cAMP levels rise, which in turn leads to a suppression of inflammatory responses, including the downregulation of cytokine production. scienceopen.com This mechanism is a validated target for anti-inflammatory drugs.

Extensive research has identified the related compound Moracin M as a natural and potent inhibitor of PDE4. nih.gov Structure-based optimization studies of Moracin M are underway to develop novel PDE4 inhibitors for inflammatory conditions like idiopathic pulmonary fibrosis and psoriasis. scienceopen.comnih.govbohrium.com Although this compound has not been specifically evaluated for this activity, the discovery that Moracin M is a natural PDE4 inhibitor suggests that other moracin isomers may also possess this capability.

Table 2: PDE4 Inhibitory Activity of Moracin M

| Enzyme Subtype | IC50 (μM) | Reference |

|---|---|---|

| PDE4D2 | 2.9 | nih.gov |

| PDE4B2 | 4.5 | nih.gov |

Nrf2/HO-1 Pathway Activation

Current scientific literature accessible through targeted searches does not provide specific evidence that this compound activates the Nrf2/HO-1 pathway. The Nrf2/HO-1 signaling cascade is a critical cellular defense mechanism against oxidative stress. mdpi.com Activation of this pathway leads to the production of antioxidant and cytoprotective enzymes. mdpi.com While some natural compounds are known to activate this pathway, there are no specific studies demonstrating this mechanism for this compound.

Antioxidant Mechanistic Framework

Although this compound is broadly classified as an antioxidant, detailed mechanistic studies are lacking. nih.gov The antioxidant activity of related phenolic compounds is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.nettandfonline.com

Free Radical Scavenging Activity (Hydroxyl Radicals, Peroxyl Radicals)

There is no specific research available that details the efficacy or mechanism of this compound in scavenging hydroxyl (•OH) and peroxyl (ROO•) radicals. Theoretical studies on other moracins, like Moracin M, have investigated these interactions, calculating reaction rates and identifying the most likely mechanisms, such as formal hydrogen transfer (FHT) or radical adduct formation (RAF). rsc.orgnih.govrsc.org However, similar experimental or computational data for this compound has not been found.

Reduction of Reactive Oxygen Species (ROS) Levels

No specific studies were identified that demonstrate this compound's direct effect on reducing intracellular levels of Reactive Oxygen Species (ROS). Research on other moracins, such as Moracin C and N, has shown ROS inhibitory effects in various cell models, but these findings are specific to those compounds. frontiersin.orgfrontiersin.org

Enhancement of Intracellular Antioxidant Enzyme Activities (SOD, CAT, GPx4)

There is a lack of scientific evidence detailing the effect of this compound on the activity of key intracellular antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase 4 (GPx4). These enzymes are crucial for detoxifying harmful ROS and maintaining cellular redox balance. nih.govresearchgate.net Without dedicated research, it is unknown if this compound enhances these enzymatic defenses.

Inhibition of Glutathione Depletion

No research is available to indicate that this compound inhibits the depletion of glutathione (GSH). Glutathione is a vital intracellular antioxidant, and its depletion is a marker of significant oxidative stress. mdpi.commdpi.com The potential role of this compound in preserving or regenerating cellular GSH pools has not been investigated.

Neuroprotective Mechanistic Aspects

Ferroptosis Inhibition in Neuronal Cells

Research specifically investigating the role of this compound in the inhibition of ferroptosis in neuronal cells is limited in the currently available scientific literature. However, studies on structurally related compounds, such as Moracin N, provide insights into the potential mechanisms by which moracins may protect against this form of iron-dependent cell death.

Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and is implicated in the pathology of various neurodegenerative diseases. A key regulator of ferroptosis is the enzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to detoxify lipid peroxides. Inhibition of the cystine/glutamate (B1630785) antiporter (system Xc-), leading to depletion of cysteine and subsequent reduction in GSH synthesis, is a common trigger for ferroptosis.

Studies on Moracin N have demonstrated its activity as a ferroptosis inhibitor. The proposed mechanism involves its contribution to antioxidant defense and the biosynthesis of GSH. By bolstering the cellular antioxidant capacity and maintaining GSH levels, Moracin N can help mitigate the lipid peroxidation that is a hallmark of ferroptosis. This suggests that other moracin compounds, potentially including this compound, might exert neuroprotective effects through similar pathways, although direct experimental evidence for this compound is still needed. The activation of the Nrf2 pathway, a master regulator of antioxidant responses, is another crucial mechanism for inhibiting neuronal ferroptosis by increasing the expression of genes related to GSH synthesis.

Modulation of mGluR1 Receptor Pathway (for certain derivatives)

There is currently a lack of direct scientific evidence from the reviewed literature to suggest that this compound or its derivatives modulate the metabotropic glutamate receptor 1 (mGluR1) pathway. The mGluR1 is a G-protein coupled receptor that plays a significant role in modulating neuronal excitability and synaptic plasticity. Its activation typically leads to the stimulation of phospholipase C and subsequent intracellular signaling cascades involving inositol (B14025) trisphosphate and diacylglycerol, which can influence a wide range of cellular processes. While various synthetic and natural compounds are known to modulate mGluR1 activity, no specific studies linking moracins to this pathway were identified in the conducted search.

Antidiabetic Enzymatic Inhibition Studies

This compound and its related compounds, found in plants of the Morus genus, have been investigated for their potential antidiabetic effects, primarily through the inhibition of key carbohydrate-metabolizing enzymes.

α-Glucosidase Inhibition

Inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine, is a therapeutic strategy for managing type 2 diabetes. This enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting α-glucosidase, the rate of glucose absorption after a meal is reduced, leading to a decrease in postprandial hyperglycemia.

The inhibitory activities of various compounds against α-glucosidase are often reported as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Interactive Data Table: α-Glucosidase Inhibition by Related Compounds

| Compound | IC50 (μM) | Source |

| Chalcomoracin (B1204337) | 14.23 | nih.gov |

| 1-Deoxynojirimycin (B1663644) (1-DNJ) | 18.91 | nih.gov |

| Acarbose (Positive Control) | 2.34 | nih.gov |

This table presents data for compounds structurally or functionally related to this compound to provide context for potential activity.

Dipeptidyl Peptidase-4 (DPP4) Inhibition

Dipeptidyl Peptidase-4 (DPP4) is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). These hormones play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. Inhibition of DPP4 prolongs the action of incretins, thereby improving glycemic control.

Specific studies on the DPP4 inhibitory activity of this compound are scarce. However, research on other moracin derivatives has shown moderate inhibitory effects. For instance, a newly isolated moracin compound and Moracin M have been reported to exhibit inhibitory activity against the human DPP4 enzyme in vitro. At a concentration of 100 μM, the new arylbenzofuran derivative displayed 15% inhibitory activity, while Moracin M resulted in a residual peptidase activity of 62.7% compared to the control.

Evaluation of α-Amylase Inhibition

α-Amylase is an enzyme that initiates the digestion of starch into smaller oligosaccharides in the mouth and small intestine. Similar to α-glucosidase inhibitors, α-amylase inhibitors can delay carbohydrate digestion and absorption, thus helping to manage postprandial blood glucose levels.

While direct data on the α-amylase inhibitory activity of pure this compound is limited, extracts from Morus species have been shown to possess this activity. For example, the ethyl acetate (B1210297) extract of Morus nigra seeds exhibited significant inhibition of α-amylase with an IC50 value of 262.08±1.26 μg/ml. The inhibitory potential of these extracts is often attributed to the presence of various phytochemicals, including flavonoids and other phenolic compounds like moracins. The standard drug, acarbose, is a potent inhibitor of both α-amylase and α-glucosidase.

Other Investigated Biological Activities (Mechanistic Focus)

Beyond its potential antidiabetic properties, the moracin family of compounds has been explored for a range of other biological activities. The focus of these investigations has often been on the underlying molecular mechanisms.

Anti-inflammatory Activity: Several moracin derivatives have demonstrated anti-inflammatory effects. For example, Moracin O and Moracin P , isolated from the bark of Morus alba, have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govrsc.org NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the phosphorylation of the p65 subunit of NF-κB, Moracin O and P can mitigate the inflammatory response. nih.gov Another study on a compound referred to as "moracin" showed it could antagonize lipopolysaccharide (LPS)-induced inflammation in nucleus pulposus cells by inhibiting the NF-κB/TGF-β pathway. mdpi.com

Antioxidant Activity: The antioxidant properties of moracins have been investigated through theoretical and experimental studies. The benzofuran (B130515) scaffold and the presence of phenolic hydroxyl groups are key structural features that contribute to their radical scavenging capabilities. mdpi.comdongguk.edu The primary mechanisms by which phenolic antioxidants exert their effects include hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). rsc.orgnih.gov Theoretical studies on Moracin M and Moracin T suggest that the O6'-H bond is a primary site for hydrogen atom donation in the formal hydrogen transfer mechanism, which is a key pathway for radical scavenging in lipid environments. mdpi.comrsc.orgnih.gov In aqueous solutions, a single electron transfer pathway may be more dominant. mdpi.com

Cholinesterase Inhibition: Certain moracin derivatives have been identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a therapeutic strategy for managing Alzheimer's disease. Studies have shown that compounds like Moracin S , Moracin C , and Moracin D exhibit inhibitory activity against BChE. dongguk.edu The presence of a prenyl group in the 2-aryl benzofuran structure appears to be important for this activity. dongguk.edu Enzyme kinetic studies have revealed that these inhibitions can be of a mixed type, meaning the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. dongguk.edu

Despite a comprehensive search of available scientific literature, there is insufficient information specifically on the chemical compound This compound to generate the detailed article as requested in the provided outline. The existing research predominantly focuses on other derivatives within the moracin family, such as Moracin C, Moracin D, and Moracin M, for the specified biological activities.

The instructions to focus solely on this compound and not introduce information outside the explicit scope of the provided sections prevents the substitution of data from these other related compounds. As a result, a thorough, informative, and scientifically accurate article strictly about the molecular mechanisms of this compound cannot be constructed based on the currently available research findings.

Detailed searches for "this compound" in relation to each of the specified mechanisms yielded the following outcomes:

Hair Growth Promotion Mechanisms (Wnt signaling, Angiogenesis, Cell Proliferation):Extensive research details the role of Moracin M in promoting hair growth through the Wnt/β-catenin pathway and angiogenesis. Similar studies focused on this compound were not found.

Due to this lack of specific data for this compound, generating the requested article with the required level of scientific detail and accuracy is not possible at this time.

Pharmacological Targets and Molecular Interactions of Moracin a

Direct Enzyme Inhibition Targets

Based on the provided search results, specific data detailing the direct enzyme inhibition targets solely of Moracin A is not extensively available. Studies on other moracin derivatives have reported inhibitory effects on various enzymes, including soluble epoxide hydrolase (sEH), β-secretase (BACE1), cholinesterase, tyrosinase, xanthine (B1682287) oxidase, hydroxylase, phosphodiesterase-4 (PDE4), and cyclooxygenase-1 (COX-1) mdpi.combiosynth.comresearchgate.netresearchgate.netresearchgate.netscienceopen.comimpactfactor.orgnih.govbiocat.com. However, these findings are attributed to moracins other than this compound.

Modulation of Signal Transduction Cascades

While this compound is identified as an active component in Cortex Mori that acts on lung cancer targets, including core genes like AKT1, the specific mechanisms by which this compound alone modulates signal transduction cascades are not explicitly detailed in the provided search results nih.gov. Studies on other moracins have demonstrated modulation of pathways such as NF-κB, PI3K/Akt/mTOR, Wnt3a/FOXM1/β-catenin, and STAT3 mdpi.comfrontiersin.orgresearchgate.netspandidos-publications.comfrontiersin.orgnih.govnih.gov.

Protein-Binding and Protein-Protein Interaction Studies

Specific studies focusing on the direct protein-binding or protein-protein interactions of this compound are not extensively reported in the provided search results. Research on other moracin derivatives, such as a synthetic analog of Moracin O, has identified heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1) as a molecular target, affecting protein synthesis proquest.comresearchgate.netnih.govnih.gov. However, this finding is specific to the analog of Moracin O, not this compound. Proteomic analyses have been conducted to identify targets of other moracins like Moracin N researchgate.netsciengine.com.

Genomic and Proteomic Analysis of Target Engagement

Genomic and proteomic analyses related to moracins in the provided sources primarily focus on the biosynthesis pathways of moracins in Morus alba or the proteomic targets of other moracin derivatives researchgate.netsciengine.comtandfonline.comacs.orgbiorxiv.orgmdpi.com. While this compound is mentioned in the context of Cortex Mori's action on lung cancer targets, including core genes, detailed genomic or proteomic analyses specifically demonstrating the engagement of this compound with its targets at a molecular level were not found in the search results nih.gov.

Structure Activity Relationship Sar Studies of Moracin a and Derivatives

Identification of Key Structural Features for Bioactivity

The core structure of Moracin A and its derivatives is based on a benzofuran (B130515) scaffold. Research has indicated that the benzofuran moiety is a pharmacologically important nucleus for various biological activities, including antibacterial, antioxidant, and cytotoxic effects researchgate.netresearchgate.net. Substituents at specific positions on the benzofuran ring and attached phenyl rings are critical for modulating activity. For instance, studies on benzofuran derivatives have extensively investigated the impact of substituents at the C-2 and/or C-3 positions on their biological activities researchgate.net.

Influence of Functional Groups (e.g., Hydroxyl, Methoxy (B1213986), Glycosyl, Prenyl)

The presence and position of functional groups significantly influence the bioactivity of moracins. Hydroxyl and methoxy groups are commonly found in moracin structures and play important roles. For example, the free hydroxyl group at the C-6 position of the benzofuran moiety has been reported to be essential for antibacterial activity in certain benzofuran derivatives researchgate.net.

Prenyl groups, like the one found in Moracin C and Moracin N, are also important substituents that can impact activity nih.govnih.govekodo.es. The position of these groups matters; for instance, the difference between Moracin C and Moracin N lies in the position of the prenyl group, which can lead to variations in biological effects nih.govnih.gov.

Glycosyl moieties can also affect activity. In the context of soluble epoxide hydrolase (sEH) inhibition by moracin compounds, a glycosyl moiety on the A ring was found to decrease the inhibitory effect. However, its presence on the B ring had only a minor impact on activity mdpi.com. This highlights the positional sensitivity of functional groups.

Positional Isomerism and Stereochemical Considerations

Positional isomerism, where functional groups or substituents are located at different positions on the core structure, can lead to significant differences in biological activity. The comparison of isomers like Moracin C and Moracin N, which differ in the attachment point of the prenyl group, demonstrates the importance of positional isomerism nih.govnih.gov.

Stereochemical considerations, particularly the presence of chiral centers, can also be crucial for the biological activity of moracins. Studies have reported the importance of having a pure stereoisomer over a racemic mixture for optimal biological activity researchgate.net. For example, (-)-Moracin O has a defined stereochemistry at a specific position nih.govuni.lu.

SAR for Specific Biological Activities (e.g., Anticancer, Anti-inflammatory, Enzyme Inhibition)

SAR studies have been conducted to understand the structural requirements for specific biological activities of moracins.

For anticancer activity, the benzofuran scaffold and specific substitution patterns are important researchgate.netresearchgate.net. Research into new hybrid compounds based on the moracin structure is ongoing for their potential as novel anticancer drugs researchgate.net.

In the context of anti-inflammatory activity, polyphenols like Moracin M have been reported to possess such properties researchgate.net.

Moracins have also shown potential as enzyme inhibitors. Moracin M is a reported phosphodiesterase-4 inhibitor wikipedia.org. Studies on moracin derivatives have also explored their activity against enzymes like soluble epoxide hydrolase (sEH). The presence and position of groups like methoxy were found to be significant for sEH inhibitory effects mdpi.com.

Computational Approaches to SAR (e.g., Molecular Docking Simulations)

Computational approaches, such as molecular docking simulations, are valuable tools in SAR studies of moracins. These methods can help predict how moracin compounds interact with biological targets, such as enzymes or receptors, at a molecular level nih.govmdpi.com. Molecular docking can provide insights into the binding modes and affinities of moracins and their derivatives, helping to explain observed differences in activity and guiding the design of new, more potent analogs. For instance, molecular dynamics simulations have been used in studies involving moracin derivatives to assess the stability of compound-enzyme complexes researchgate.net.

Chemical Synthesis and Biological Evaluation of Moracin Analogues and Derivatives

Overview of Synthesized Moracin Analogues

The synthesis of moracin analogues and derivatives often involves constructing the benzofuran (B130515) core and then introducing various substituents. Common synthetic strategies employed include Sonogashira coupling reactions followed by cyclization, as well as other methods like intramolecular Wittig reactions and reactions involving phenols and α-bromoacetophenones. uni.lunih.govnih.gov These approaches allow for the creation of a diverse library of compounds with structural variations around the moracin scaffold.

As an example of a synthesized moracin analogue, MO-460 has been reported as a derivative of Moracin O. uni.lunih.govcdutcm.edu.cncgl.org.cn The synthesis of MO-460 has been achieved through specific chemical routes, building upon the structure of its parent compound. uni.lunih.gov While some sources associate MO-460 with Moracin O and its activity as a hypoxia-inducible factor-1α (HIF-1α) inhibitor uni.lunih.govcdutcm.edu.cncgl.org.cn, other research mentions a Moracin M derivative with a similar designation in the context of phosphodiesterase-4 (PDE4) inhibition. nih.gov The synthesis of such analogues aims to create compounds with potentially improved or altered biological profiles compared to naturally occurring moracins.

Design Principles for Novel Moracin Derivatives

The design of novel moracin derivatives is guided by principles aimed at optimizing their pharmacological properties. These principles often involve targeted modifications to the benzofuran ring system and its attached phenolic and isoprenyl groups, common features in many moracins. nih.govnih.gov Key strategies include:

Structural Variations: Altering the substitution patterns on the benzofuran and phenyl rings to explore the impact on activity and selectivity. nih.gov

Functional Group Modifications: Introducing or modifying functional groups like hydroxyl, methoxy (B1213986), or prenyl groups to influence properties such as solubility, metabolic stability, and interactions with biological targets.

Hybridization: Combining the moracin scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic effects.

Chiral Synthesis: Focusing on the synthesis of specific stereoisomers, as the stereochemistry can significantly impact biological activity. nih.gov

These design principles are often informed by structure-activity relationship (SAR) studies and computational approaches to predict how structural changes will affect biological interactions. nih.govnih.gov

Comparative Biological Activity Assessment with Natural Moracin A

Synthesized moracin analogues and derivatives are subjected to rigorous biological evaluation to compare their activities with those of natural this compound. These assessments cover a range of potential therapeutic areas.

For instance, studies have compared the antioxidant and preliminary antitumor activities of moracin analogues with known compounds like curcumin, finding comparable activities but with potentially better stability and water solubility for the analogues. mycocentral.eu

Research on moracin derivatives has also focused on enzyme inhibition. For example, a series of 2-arylbenzofuran derivatives based on the moracin C scaffold were synthesized and evaluated for their inhibitory effects on PCSK9 expression, a key factor in cholesterol levels. nih.gov One synthesized compound demonstrated more potent inhibition of PCSK9 expression in HepG2 cells compared to berberine. nih.gov

Another area of investigation is the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes. Studies on coumarin (B35378) and moracin derivatives from Morus alba leaves have shown that several compounds exhibit significant sEH inhibitory activity, with some derivatives displaying lower IC₅₀ values than others, highlighting the impact of structural features on potency.

Furthermore, the analogue MO-460, derived from Moracin O, has been evaluated for its inhibitory effects on HIF-1α accumulation, a process relevant in cancer biology. uni.lunih.govcdutcm.edu.cncgl.org.cn MO-460 was found to suppress HIF-1α protein synthesis under hypoxic conditions by targeting the protein hnRNPA2B1. nih.govcdutcm.edu.cn

The following table provides illustrative examples of comparative biological activities observed for some moracin analogues and derivatives:

| Compound | Parent Moracin | Activity Tested | Comparison Compound | Key Finding | Source |

|---|---|---|---|---|---|

| Analogues | This compound | Antioxidant, Antitumor | Curcumin | Comparable activity, potentially better stability | mycocentral.eu |

| Compound 7 | Moracin C | PCSK9 inhibition (HepG2 cells) | Berberine | More potent inhibition | nih.gov |

| Derivative 2 | Moracin | sEH inhibition | - | Potent sEH inhibition (IC₅₀ = 0.2 µM) | |

| MO-460 | Moracin O | HIF-1α inhibition (Hep3B cells) | - | Suppresses HIF-1α protein synthesis | nih.govcdutcm.edu.cn |

These comparative studies are crucial for identifying promising candidates with improved or novel therapeutic potential compared to the parent natural product.

Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) plays a vital role in the development of moracin analogues and derivatives. This approach utilizes the three-dimensional structures of target proteins and the compounds themselves to guide the design of new molecules with enhanced binding affinity and selectivity.

Key SBDD techniques applied in the context of moracin research include:

Structure-Activity Relationship (SAR) Analysis: Studying how variations in chemical structure correlate with changes in biological activity to identify key structural features responsible for the observed effects. nih.govnih.gov

Molecular Docking: Computational methods used to predict the preferred orientation and binding affinity of a ligand (moracin derivative) to a target protein. This helps in understanding the molecular interactions and guiding the design of compounds with improved binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis: Developing mathematical models that relate the chemical structures of a series of compounds to their biological activity, allowing for the prediction of activity for new, untested compounds.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound-protein complex over time to gain insights into the stability of the interaction and conformational changes.

These computational approaches, combined with experimental synthesis and biological evaluation, facilitate a rational approach to designing novel moracin derivatives with tailored pharmacological profiles. For example, SBDD approaches have been employed in the optimization of moracin derivatives as PDE4 inhibitors, revealing insights into binding patterns that differ from other inhibitors. Similarly, 3D-QSAR and molecular docking have been used in the design of benzofuran-based derivatives as potential acetylcholinesterase inhibitors, helping to establish 3D-SAR.

Advanced Analytical and Spectroscopic Research Methodologies for Moracin a

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Quantitative and Qualitative Analysis

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a powerful hyphenated technique widely employed for both the quantitative and qualitative analysis of Moracin A and related compounds. UPLC offers enhanced chromatographic resolution and speed compared to traditional HPLC, while tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for target analytes within complex mixtures. This combination is particularly valuable for analyzing natural product extracts, which often contain numerous structurally similar compounds.

UPLC-MS/MS allows for the separation of this compound from other constituents based on their differential interactions with a stationary phase and elution by a mobile phase under high pressure. The eluting compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. The characteristic mass-to-charge ratio (m/z) of the parent ion and its fragment ions serve as a highly specific identifier for this compound. Quantitative analysis is achieved by monitoring the signal intensity of specific ions and comparing them to a calibration curve prepared with known concentrations of this compound.

Studies have utilized UPLC-MS/MS for the analysis of compounds from Morus alba (mulberry), a known source of moracins. This technique has been applied to analyze the chemical composition of mulberry branch extracts, identifying various components including flavonoids and coumarins. researchgate.net UPLC-MS/MS has also been used in pharmacokinetic studies of other moracin-like compounds, demonstrating its capability for sensitive quantification in biological samples. nih.gov The method typically involves sample preparation steps like protein precipitation, followed by chromatographic separation on a suitable column (e.g., C18) and detection using negative or positive electrospray ionization (ESI) in multiple-reaction monitoring (MRM) mode. nih.gov

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and profiling of metabolites, including this compound, in plant extracts and biological samples. While UPLC offers advantages in speed and resolution, conventional HPLC remains a robust and widely accessible method for separating a broad range of compounds based on their polarity and affinity for the stationary phase.

HPLC is often coupled with various detectors, such as UV-Visible diode array detectors (DAD) for spectral information and mass spectrometers (MS) for molecular weight and structural data. HPLC-DAD-MS is a common setup for metabolite profiling, allowing for the detection and tentative identification of numerous compounds in a single run based on their retention time, UV spectra, and mass spectral data. researchgate.netnih.gov

Research on Morus alba twigs has employed HPLC coupled with chemical detection and high-resolution mass spectrometry to characterize naturally occurring antioxidants, including moracin. researchgate.net HPLC chromatograms of mulberry extracts show peaks corresponding to Moracin alongside other compounds like oxyresveratrol (B150227) and resveratrol (B1683913) derivatives. researchgate.net This highlights the utility of HPLC in separating this compound from co-occurring natural products, which is a critical step before further analysis or isolation. HPLC has also been used to determine the fingerprint chromatogram of crude ethanolic extracts of Morus nigra leaves. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is valuable for analyzing other, potentially related, or co-occurring compounds in sources where this compound is found. This can include volatile organic compounds (VOCs) or less polar secondary metabolites.

GC-MS involves the separation of analytes based on their boiling points and interactions with the stationary phase in a capillary column within a heated oven. The separated compounds are then detected and identified by a mass spectrometer. The electron ionization (EI) source commonly used in GC-MS produces characteristic fragmentation patterns that aid in compound identification by comparison with spectral libraries. nih.gov

Studies focusing on the chemical composition of plant extracts from species that may also contain moracins have utilized GC-MS. For instance, GC-MS has been used to characterize the volatile constituents of essential oils from Moroccan plants. mdpi.comtjnpr.org While these studies may not directly analyze this compound, they demonstrate the application of GC-MS in profiling complex mixtures of natural products, which can be relevant for a comprehensive understanding of the chemical profile of this compound-producing organisms. GC-MS analysis has revealed the presence of various chemical classes, including fatty acids and terpenes, in plant extracts. nih.govnih.gov

Application of Multi-Hyphenated Techniques (e.g., LC-PDA-NMR-MS)

The analysis of complex natural product mixtures often benefits from the application of multi-hyphenated techniques that combine multiple separation and detection methods in a single system. Techniques like LC-PDA-NMR-MS integrate liquid chromatography (LC) for separation, a photodiode array (PDA) detector for UV-Vis spectral data, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information, and Mass Spectrometry (MS) for molecular weight and fragmentation data. nih.govamazonaws.com

This integrated approach provides a comprehensive dataset for each eluting compound, significantly facilitating the identification and structural elucidation of unknown or low-abundance metabolites like this compound within complex matrices. LC-PDA-NMR-MS allows for simultaneous acquisition of orthogonal data, reducing the need for time-consuming off-line purification steps. sci-hub.se

LC-NMR, and further integrated LC-NMR-MS, are considered valuable techniques for the structural elucidation of unknown compounds in various applications, including the analysis of natural products. amazonaws.com While on-flow LC-NMR can provide an overview of major constituents, stop-flow or loop collection methods are often necessary to obtain sufficient sample concentration for detailed 1D and 2D NMR experiments required for definitive structural characterization. nih.govsci-hub.se The integration of MS provides crucial molecular formula information that complements the structural details obtained from NMR. sci-hub.se Challenges in hyphenating these techniques include differences in sensitivity requirements (NMR typically requires more sample than MS) and potential band broadening. nih.govsci-hub.se Despite these challenges, automated LC-NMR-MS systems have been developed and applied in natural product discovery. sci-hub.se

Chemometric Approaches for Data Analysis and Compound Discrimination

Chemometric approaches involve the use of mathematical and statistical methods to analyze complex chemical data, such as those generated by chromatographic and spectroscopic techniques. These methods are essential for extracting meaningful information from large datasets, identifying patterns, classifying samples, and discriminating between different groups based on their chemical profiles. agriculturejournals.czuliege.be

In the context of this compound research, chemometrics can be applied to analyze chromatographic fingerprints or spectroscopic data obtained from different plant samples or extracts. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be used to visualize variations in chemical composition and identify markers, potentially including this compound, that contribute to these variations. mdpi.comagriculturejournals.czuliege.be Hierarchical Cluster Analysis (HCA) can also be used to group samples based on their similarity in chemical composition. mdpi.comnih.gov

Chemometric analysis of chromatographic data, such as UHPLC-MS profiles, has been used to characterize and discriminate between different mulberry varieties based on their phenolic fingerprints, which include moracin flavans. researchgate.net This demonstrates the utility of chemometrics in understanding the variability of this compound and related compounds in different sources. Chemometrics, combined with spectroscopic techniques like FTIR or chromatographic data, has been successfully applied for geographical and varietal analysis of plant products. mdpi.comagriculturejournals.czuliege.benih.gov

Spectroscopic Characterization in Research Contexts (Advanced NMR, High-Resolution MS)

Advanced spectroscopic techniques, particularly high-field Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are indispensable for the definitive structural characterization of this compound.

High-field NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within the this compound molecule. Techniques such as 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are used to assign signals to specific nuclei and establish correlations between them, allowing for the complete elucidation of the molecular structure. biolifejournals.comnumberanalytics.com High-field magnets (e.g., 800 MHz) offer improved resolution and sensitivity, which are particularly beneficial for analyzing complex molecules or samples with limited amounts of analyte. biolifejournals.com Solid-state NMR techniques, such as High Resolution-Magic Angle Spinning (HR-MAS), can also be applied to analyze compounds in solid or semi-solid matrices without prior extraction. preprints.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of the intact molecule and its fragments, allowing for the determination of the elemental composition and confirmation of the molecular formula of this compound. biolifejournals.comresearchgate.net Techniques like time-of-flight (TOF) or Orbitrap mass analyzers provide high mass accuracy and resolving power, enabling the differentiation of compounds with very similar nominal masses. HRMS is often coupled with chromatographic separation (e.g., LC-HRMS) to analyze complex mixtures. researchgate.net The combination of HRMS data with NMR data provides a powerful approach for confirming the structure of isolated compounds. researchgate.netbiolifejournals.com

For example, HRMS/ESI in negative mode has been used to determine the molecular ion of a compound, confirming its molecular weight and formula. biolifejournals.com Similarly, HRMS in positive mode has been used to identify molecular ions, further supporting structural elucidation. biolifejournals.com The integration of UV, LC/MS, HRMS, and 1D and 2D NMR data is a standard approach for the comprehensive characterization of natural products. biolifejournals.com

Pre Clinical Mechanistic Investigations and Model Systems

In Vitro Cellular Models for Mechanistic Studies

A range of cell lines representing different tissue types and disease states have been employed to elucidate the potential therapeutic effects and underlying mechanisms of Moracin A and its derivatives.

Macrophage Cell Lines (e.g., RAW264.7)

Macrophage cell lines, particularly RAW264.7, are widely used to study the anti-inflammatory properties of compounds. These cells, derived from murine macrophages, can be stimulated with lipopolysaccharide (LPS) to mimic inflammatory conditions. Studies have investigated the effects of moracins, including Moracin C, on LPS-activated RAW264.7 cells.

Research indicates that Moracin C can significantly suppress LPS-induced inflammatory responses in RAW264.7 macrophages. It has been shown to inhibit the release of inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) without causing significant cytotoxicity nih.govnih.govtargetmol.com. Furthermore, Moracin C effectively reduced the LPS-stimulated upregulation of mRNA and protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) nih.govnih.govtargetmol.com.

Mechanistic investigations have revealed that the anti-inflammatory effects of Moracin C in RAW264.7 cells are associated with the modulation of the NF-κB and MAPK signaling pathways. Specifically, Moracin C was found to inhibit the activation of p38, JNK, and ERK MAPKs and reduce the nuclear translocation of the NF-κB p65 subunit nih.govnih.gov. Other moracins, such as Moracin R, C, O, P, and D, have also demonstrated inhibitory activity against NO production in RAW264.7 cells spandidos-publications.comspandidos-publications.com. However, one study noted that Moracin M did not show anti-inflammatory activity in BV2 and RAW264.7 cells at the tested concentrations, suggesting potential variations in activity among different moracin derivatives and cell types mdpi.com.

Cancer Cell Lines (e.g., Hep3B, A549, PC9, Breast, Colorectal, Prostate)

Cancer cell lines are utilized to explore the potential anti-cancer activities and mechanisms of moracins. Studies have investigated the effects of various moracin derivatives on a range of cancer cell types, including hepatocellular carcinoma (Hep3B), lung carcinoma (A549, PC9), breast, colorectal, and prostate cancer cell lines.

Research on Hep3B hepatocellular carcinoma cells has shown that certain moracin derivatives, such as an analog of Moracin O (MO-460), can suppress the accumulation of hypoxia-inducible factor-1α (HIF-1α), a protein involved in tumor cell adaptation to hypoxic conditions nih.gov. MO-460 was found to inhibit the initiation of HIF-1α translation by binding to heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1) nih.gov. Another study focusing on Morusin (a compound structurally related to moracins) in Hep3B and Huh7 hepatocellular carcinoma cells demonstrated that Morusin reduced cell viability and colony formation, induced G1 cell cycle arrest, and modulated the expression of cell cycle-related proteins nih.gov. Morusin also activated the AMPK/ACC pathway and attenuated the expression of proteins in the PI3K/Akt/mTOR pathway, among others nih.gov.

In lung cancer cells, specifically A549 and PC9 non-small-cell lung carcinoma (NSCLC) cells, Moracin N has been shown to inhibit cell proliferation and induce apoptosis frontiersin.org. Moracin N treatment dysregulated mitochondrial function and led to mitochondrial apoptosis in these cells frontiersin.org. It also enhanced autophagy flux and inhibited the AKT/mTOR signaling pathway frontiersin.org. Autophagy was found to play a critical role in Moracin N-induced cell death, and this process was linked to the accumulation of reactive oxygen species (ROS) frontiersin.org. Certain benzofuran (B130515) derivatives, including a naturally isolated one (compound 9), have also demonstrated the ability to inhibit proliferation and induce apoptosis and autophagy in A549 and PC9 cells rsc.org.

Studies using other cancer cell lines, such as breast and colorectal cancer cells, suggest that certain moracin derivatives can suppress growth by affecting metabolic pathways and promoting programmed cell death, potentially through the modulation of key signaling pathways like PI3K-Akt-mTOR . Derivatives have also shown activity against prostate carcinoma (PC3) and breast cancer (MCF7) cell lines, inducing apoptotic cell death related to PARP cleavage and inducing p53 in wild-type cells rsc.org.

Neuronal and Neuroblastoma Cell Lines (e.g., SH-SY5Y, HT22)

While the provided search results did not yield specific information on this compound's effects on SH-SY5Y and HT22 neuronal and neuroblastoma cell lines, research on other moracins or related compounds in neuronal contexts might exist outside of these specific results. The search results did mention that Moracin M showed inhibitory activities against nitric oxide productions in lipopolysaccharide-activated microglia nih.gov. Microglia are the primary immune cells of the central nervous system, and their activation is implicated in neuroinflammation and neurodegenerative diseases.

Nucleus Pulposus Cells

Nucleus pulposus cells, found in the intervertebral disc, are used to study the effects of compounds on intervertebral disc degeneration (IDD), a condition often associated with inflammation.

Moracin has been investigated for its protective effects on nucleus pulposus cells, particularly against LPS-induced inflammation. Moracin treatment significantly inhibited the accumulation of inflammatory cytokines (IL-1β, IL-6, and TNF-α) in LPS-challenged nucleus pulposus cells nih.govnih.gov. It also decreased malondialdehyde (MDA) activity and increased the levels of superoxide (B77818) dismutase (SOD) and catalase (CAT), indicating antioxidant effects nih.govnih.gov.

Mechanistically, moracin was found to attenuate LPS-induced inflammation in nucleus pulposus cells by regulating the Nrf2/HO-1 and NF-κB/TGF-β pathways nih.govnih.gov. Moracin treatments reversed the LPS-induced decrease in Nrf-2 and HO-1 expressions and the increase in phosphorylated NF-κBp65, phosphorylated IκBα, phosphorylated smad-3, and TGF-β protein levels nih.govnih.gov. The protective effects of moracin were abolished by Nrf-2 knockdown, highlighting the importance of the Nrf2/HO-1 pathway nih.gov. Moracin also decreased the levels of matrix degradation enzymes MMP-3 and MMP-13 nih.govnih.gov. Another study on Moracin M in nucleus pulposus cells demonstrated inhibition of LPS-induced inflammatory responses by regulating PI3K/Akt/mTOR phosphorylation and promoting autophagy medchemexpress.commedkoo.com.

Keratinocyte Cell Lines (e.g., HaCaT)

Keratinocyte cell lines, such as HaCaT, are used in dermatological research to study skin biology, pathology, and the effects of various agents on keratinocytes, the primary cells of the epidermis.

Studies have utilized HaCaT cells to investigate the anti-inflammatory and cytoprotective effects of moracins. Moracin O and P, isolated from Morus alba, have been shown to protect HaCaT cells against tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced cellular damage spandidos-publications.comnih.govresearchgate.net. TRAIL is known to induce cellular damage in HaCaT cells through NF-κB activation spandidos-publications.comnih.gov. Moracin O and P significantly protected HaCaT cells against this damage, possibly through the inhibition of apoptosis and the upregulation of anti-apoptotic proteins Bcl-xL and Bcl-2 spandidos-publications.comnih.govresearchgate.net. These moracins suppressed NF-κB activity in other cell lines, suggesting a common mechanism spandidos-publications.comnih.gov. A moracin M derivative (LW) has also been investigated in HaCaT cells as a model for psoriasis, showing potential in decreasing inflammation and excessive proliferation scienceopen.com. HaCaT cells are a well-established model for studying epidermal differentiation, apoptosis, cytotoxicity, and the effects of various substances on skin cells biocompare.commdpi.comcytion.com.

Dermal Papilla Cells (hDPCs) and Endothelial Cells (HUVECs)

Human dermal papilla cells (hDPCs) and human umbilical vein endothelial cells (HUVECs) are used to study hair growth and angiogenesis, respectively. hDPCs play a crucial role in regulating the hair growth cycle, while HUVECs are a common model for studying endothelial function and the formation of new blood vessels.

Moracin M has been investigated for its effects on hair regeneration using hDPCs and HUVECs. Studies indicate that Moracin M significantly increased cell proliferation in hDPCs during both the anagen and catagen phases of hair growth nih.govspringermedicine.comresearchgate.netresearchgate.net. It also promoted cell migration in HUVECs, suggesting a role in angiogenesis, which is important for hair follicle growth nih.govspringermedicine.comresearchgate.netresearchgate.net. These effects were observed without cytotoxicity at concentrations up to 50 µM nih.govspringermedicine.comresearchgate.netresearchgate.net.

Mechanistic analysis revealed that Moracin M enhanced Wnt signaling in hDPCs by increasing Wnt3a, GSK-3β phosphorylation, and non-phospho β-catenin levels, leading to the upregulation of transcription factors like LEF, TCF, and AXIN2 nih.govspringermedicine.comresearchgate.netresearchgate.netresearcher.life. This resulted in elevated levels of growth factors crucial for hair growth, including VEGF, FGF2, KGF, HGF, and MYC nih.govspringermedicine.comresearchgate.netresearchgate.netresearcher.liferesearchgate.net. Moracin M also increased the protein and mRNA levels of VEGF, FGF2, and KGF in hDPCs under inflammatory conditions induced by IFN-γ nih.govspringermedicine.comresearchgate.netresearchgate.netresearchgate.net. Furthermore, Moracin M stimulated the expression of MMP-2 and MMP-9 nih.govspringermedicine.comresearchgate.net. In HUVECs, Moracin M's ability to promote cell migration contributes to its potential in promoting angiogenesis nih.govspringermedicine.comresearchgate.netresearchgate.net. HUVECs are a standard model for studying angiogenesis and the factors that influence endothelial cell behavior mdpi.comnih.govlifelinecelltech.com.

Biochemical and Cell-Based Assays

Pre-clinical research often employs a variety of biochemical and cell-based assays to elucidate the potential mechanisms of action of a compound. These assays can provide insights into a compound's effects on cellular processes such as viability, proliferation, apoptosis, autophagy, oxidative stress, enzyme activity, and gene or protein expression.

Based on the conducted literature search focusing specifically on this compound, detailed research findings utilizing the following specific assays for this compound were not identified within the scope of the search results. While these assay types are commonly used in the study of various bioactive compounds, including other moracin derivatives, specific data pertaining solely to this compound in these contexts was not found.

Cell Viability and Proliferation Assays (MTT, WST-1, CCK-8)

Cell viability and proliferation assays, such as MTT, WST-1, and CCK-8, are standard methods used to measure the metabolic activity or the number of living cells following treatment with a compound. These assays are crucial for determining the cytotoxic or growth-inhibitory effects of a substance on different cell lines. The CCK-8 assay, for instance, utilizes WST-8, which is reduced by cellular dehydrogenases in viable cells to produce a water-soluble formazan (B1609692) dye, with the absorbance being directly proportional to the number of living cells. WST-1 also produces a water-soluble formazan upon reduction, measuring electron transport chain activity. Despite the common application of these techniques in pre-clinical studies, specific data on the effects of this compound on cell viability or proliferation using MTT, WST-1, or CCK-8 assays were not found in the search results.

Apoptosis Detection Assays (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a critical biological process. Assays like Annexin V-FITC/Propidium Iodide (PI) staining are used to detect cells undergoing apoptosis. This method relies on the translocation of phosphatidylserine (B164497) to the outer cell membrane in early apoptosis, to which Annexin V binds. PI is a membrane-impermeable dye that stains the DNA of cells with compromised membrane integrity, indicating late apoptosis or necrosis. While this assay is widely used to investigate the ability of compounds to induce apoptosis, specific findings for this compound using Annexin V-FITC/PI staining were not identified in the search results.

Autophagy Flux Monitoring (Confocal Microscopy, TEM)

Autophagy is a cellular process involving the degradation and recycling of cellular components. Monitoring autophagy flux, the dynamic process of autophagosome formation and degradation, can be achieved through techniques like confocal microscopy and Transmission Electron Microscopy (TEM). Confocal microscopy can visualize autophagosomes (e.g., using fluorescent markers like GFP-LC3), while TEM provides ultrastructural details of autophagic vesicles. Despite the importance of understanding a compound's impact on autophagy, specific research on this compound's effects on autophagy flux using these microscopy techniques was not found in the search results.

Reactive Oxygen Species (ROS) Measurement

Reactive Oxygen Species (ROS) are involved in various cellular processes, and their excessive accumulation can lead to oxidative stress and cellular damage. Measurement of intracellular ROS levels is a common assay in pre-clinical studies to assess a compound's antioxidant or pro-oxidant effects. While some moracin derivatives have been studied for their impact on ROS levels, specific data on the measurement of ROS in the context of this compound treatment was not identified in the search results.

Enzyme Activity Assays (PDE4, α-Glucosidase, DPP4, sEH, Antioxidant Enzymes)

Enzyme activity assays are used to determine if a compound can modulate the activity of specific enzymes, which is a key aspect of understanding its potential therapeutic targets. Enzymes such as Phosphodiesterase 4 (PDE4), α-Glucosidase, Dipeptidyl Peptidase-4 (DPP4), and soluble Epoxide Hydrolase (sEH) are targets in various disease contexts. Assays measuring the inhibition or activation of these enzymes by a compound provide crucial mechanistic data. While research exists on the inhibitory effects of other moracins, such as Moracin M on PDE4 and α-Glucosidase, and Moracin M and derivatives on sEH and DPP4, specific data regarding the activity of this compound against PDE4, α-Glucosidase, DPP4, sEH, or other antioxidant enzymes was not found in the search results.

Cytokine and Gene Expression Analysis (ELISA, RT-PCR, Western Blotting)

Analyzing the expression levels of cytokines and specific genes or proteins provides insights into a compound's influence on cellular signaling pathways and inflammatory responses. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) are used to quantify cytokine protein levels, while Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Western Blotting are employed to measure mRNA and protein expression, respectively. These methods are vital for understanding the molecular mechanisms underlying a compound's biological effects. Although studies on other moracins have utilized these techniques to assess changes in cytokine and gene expression, specific findings for this compound in cytokine quantification or gene/protein expression analysis via ELISA, RT-PCR, or Western Blotting were not identified in the search results.

Molecular Docking and Receptor Binding Studies

Molecular docking and receptor binding studies provide valuable insights into how a compound might interact with specific biological macromolecules, such as enzymes or receptors. These computational and experimental techniques help predict binding affinities and identify key interaction sites, offering clues about the compound's potential therapeutic targets and underlying mechanisms.

Studies on moracin derivatives have utilized molecular docking to explore their interactions with various proteins. For instance, Moracin D has been shown to bind to interleukin-1β (IL-1β), a key inflammatory cytokine. Microscale Thermophoresis (MST) experiments validated this binding affinity, and further studies indicated that the binding of Moracin D to IL-1β reduced the cytokine's affinity for its receptor. Limited proteolysis-coupled mass spectrometry analysis identified IL56 as a key amino acid residue of IL-1β involved in this interaction sigmaaldrich.com.

Another moracin derivative, Moracin S, has demonstrated significant inhibitory activity against Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme implicated in Alzheimer's disease. Enzyme kinetic studies revealed that Moracin S acts as a competitive inhibitor of BACE1. Molecular docking studies supported these findings, suggesting that Moracin S interacts with key catalytic aspartyl residues within the BACE1 enzyme, providing a mechanistic basis for its inhibitory effect nih.gov.

Molecular docking has also been applied to investigate the interactions of moracin derivatives with enzymes involved in glucose metabolism, such as α-glucosidase and dipeptidyl peptidase-4 (DPP4). These studies have shown varying binding affinities among different moracin compounds, suggesting potential roles in managing conditions like diabetes nih.govdiabetes.org.uk. Furthermore, moracin derivatives have been explored for their inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids and linked to inflammatory disorders. Molecular docking and enzyme kinetics studies have identified some moracin derivatives as competitive or mixed-type inhibitors of sEH wikipedia.orgwikidata.org.

In the context of cancer research, molecular docking has been employed to study the interaction of Moracin D with X-linked inhibitor of apoptosis protein (XIAP) in pancreatic cancer cells, providing insights into its pro-apoptotic mechanisms frontiersin.org.

While direct molecular docking or receptor binding studies specifically focused on this compound are not extensively detailed in the provided search results, the successful application of these techniques to other closely related moracin derivatives highlights their potential utility in uncovering the specific molecular targets and binding mechanisms of this compound. These studies collectively demonstrate that moracin compounds can interact with a diverse range of biological targets, influencing pathways involved in inflammation, metabolic processes, and cellular survival.

In Vivo Animal Models for Mechanistic Insight

In vivo animal models are crucial for investigating the biological activities of compounds in a complex living system and for gaining mechanistic insights that cannot be obtained from in vitro studies alone. Various animal models have been employed to study the effects and mechanisms of moracin derivatives in different disease contexts.